molecular formula C23H38N2O2 B11560189 4-(Hexadecanoylamino)benzamide

4-(Hexadecanoylamino)benzamide

Cat. No.: B11560189
M. Wt: 374.6 g/mol
InChI Key: GNELUUFZICWBAE-UHFFFAOYSA-N
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Description

4-(Hexadecanoylamino)benzamide is a benzamide derivative characterized by a hexadecanoyl (C₁₆H₃₁CO) chain attached to the amino group of the benzamide core.

Properties

Molecular Formula

C23H38N2O2

Molecular Weight

374.6 g/mol

IUPAC Name

4-(hexadecanoylamino)benzamide

InChI

InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-21-18-16-20(17-19-21)23(24)27/h16-19H,2-15H2,1H3,(H2,24,27)(H,25,26)

InChI Key

GNELUUFZICWBAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, as well as its high yield and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives, including 4-(Hexadecanoylamino)benzamide, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecanoylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzylic bromides or alcohols.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Hexadecanoylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The compound’s effects are mediated through its binding to these enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Notes References
4-(Hexadecanoylamino)benzamide C₂₃H₃₈N₂O₂ ~374.56 Hexadecanoylamino (C₁₆H₃₁CO) Lipophilic drug design, enzyme inhibition (theoretical) Derived from analogs
4-Hydroxybenzamide C₇H₇NO₂ 153.14 Hydroxyl (-OH) Organic synthesis, precursor
4-Methoxybenzamide C₈H₉NO₂ 151.16 Methoxy (-OCH₃) Pharmaceutical intermediates
4-(Hydroxymethyl)benzamidine C₈H₁₀N₂O 150.18 Hydroxymethyl (-CH₂OH) Experimental trypsin inhibitor

Key Observations :

  • The hexadecanoyl chain in 4-(Hexadecanoylamino)benzamide significantly increases molecular weight and lipophilicity compared to smaller substituents (e.g., -OH, -OCH₃).
  • Hydrophobic substituents like hexadecanoylamino may enhance membrane permeability but reduce aqueous solubility, complicating formulation .

Physicochemical and Analytical Challenges

  • Solubility: Smaller substituents (e.g., -OH, -OCH₃) improve water solubility, whereas the hexadecanoyl group likely renders 4-(Hexadecanoylamino)benzamide insoluble in polar solvents .
  • Spectroscopic Analysis: Fluorinated benzamides (e.g., 3-fluoro-N-(4-fluorophenyl)benzamide) exhibit complex ¹H NMR spectra due to overlapping aromatic proton signals . The hexadecanoyl chain would introduce additional complexity from aliphatic proton coupling, necessitating advanced NMR techniques for structural elucidation .

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